Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine
Executive Summary
The development of targeted therapeutics relies heavily on privileged heterocyclic scaffolds that can effectively mimic biological substrates. 4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine (CAS: 893554-95-5) is a highly versatile, tricyclic building block utilized extensively in medicinal chemistry. Characterized by a rigid, planar geometry, this intermediate is a critical precursor for synthesizing ATP-competitive kinase inhibitors. This whitepaper details its physicochemical properties, the mechanistic rationale behind its synthetic reactivity, and its downstream pharmacological applications in oncology and infectious diseases.
Structural and Physicochemical Characterization
The structural architecture of 4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine consists of a pyrimidine ring fused to a benzofuran system. This tricyclic core provides significant pi-stacking capabilities within protein binding pockets, while the specific substituents (4-chloro, 6-methoxy) dictate its chemical reactivity and electronic distribution[1].
Below is a consolidated summary of its core physicochemical properties:
| Property | Value / Description |
| Chemical Name | 4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine |
| CAS Registry Number | 893554-95-5 |
| Molecular Formula | C₁₁H₇ClN₂O₂ |
| Molecular Weight | 234.64 g/mol |
| Heavy Atoms | 16 |
| Aromatic Rings | 3 (Fused Tricyclic Core) |
| Solubility Profile | Soluble in polar aprotic solvents (DMSO, DMF, DCM); Insoluble in water |
| Storage Conditions | -20°C for long-term (1-2 years); -4°C for short-term handling[1] |
Mechanistic Causality in Synthetic Chemistry
The primary utility of 4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine lies in its role as a highly reactive electrophile.
The Causality of Reactivity: The C4 position of the pyrimidine ring is exceptionally primed for Nucleophilic Aromatic Substitution (S_NAr). The electronegative nitrogen atoms (N1 and N3) of the pyrimidine ring exert a strong electron-withdrawing effect, creating a partial positive charge at C4. Furthermore, the fused benzofuran system restricts electron delocalization, preventing the stabilization of the C4-Cl bond. When a nucleophile (such as an aniline) attacks C4, the resulting Meisenheimer complex is highly stabilized by the adjacent nitrogens, leading to the rapid and irreversible expulsion of the chloride leaving group.
Experimental Protocol: Standardized S_NAr Workflow for C4-Amination
To synthesize 4-amino-substituted benzofuro[3,2-d]pyrimidine derivatives (the active pharmacophore for many kinase inhibitors), follow this self-validating protocol:
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Preparation: In an oven-dried Schlenk flask under an inert nitrogen atmosphere, dissolve 4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine (1.0 equiv) in anhydrous 1,4-dioxane or n-butanol to achieve a 0.2 M concentration.
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Reagent Addition: Add the target nucleophile (e.g., a substituted aniline, 1.2 equiv). Subsequently, add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv).
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Rationale: DIPEA acts as a sterically hindered, non-nucleophilic base. It scavenges the HCl byproduct generated during the substitution, preventing the protonation of the incoming amine nucleophile and driving the reaction to completion.
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Thermal Activation: Heat the reaction mixture to 90–100°C for 4–12 hours under continuous stirring.
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Self-Validating Monitoring: Monitor the reaction strictly via LC-MS. The protocol is validated when the starting material peak (m/z ~235/237, exhibiting the classic 3:1 isotopic pattern for ³⁵Cl/³⁷Cl) completely disappears, replaced by the (M+H)⁺ mass of the desired product.
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Workup & Purification: Cool the mixture to room temperature. Concentrate under reduced pressure and purify via flash column chromatography (Silica gel, DCM/MeOH gradient) to yield the pure kinase inhibitor precursor.
Fig 1. Synthetic workflow for SNAr amination of 4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine.
Pharmacological Relevance: Kinase Inhibition Pathways
Once functionalized at the C4 position, benzofuro[3,2-d]pyrimidine derivatives act as potent ATP-competitive kinase inhibitors. The rigid tricyclic core perfectly mimics the adenine ring of ATP, allowing the molecule to lodge deeply within the highly conserved hinge region of various kinases[2].
Antifungal Therapeutics (CaPkc1 Inhibition)
The emergence of resistance to classical azole and echinocandin therapies has necessitated the discovery of novel antifungal targets[3]. The protein kinase C of Candida albicans (CaPkc1) is a critical regulator of cell wall integrity during morphogenesis and stress responses[4]. Benzofuro[3,2-d]pyrimidine derivatives—synthetically inspired by the natural product (-)-cercosporamide—have been proven to selectively inhibit CaPkc1[5]. Co-administration of these derivatives with fluconazole demonstrates a profound synergistic effect, successfully restoring antifungal susceptibility in highly resistant Candida albicans strains[3][5].
Oncology (PIM and EGFR Kinases)
Beyond infectious diseases, the core scaffold is heavily cited in oncological drug development. Benzofuropyrimidinones (often derived from the hydrolysis or modification of the 4-chloro precursor) are documented as potent inhibitors of the PIM protein kinase family (PIM-1, 2, and 3)[2]. Because PIM kinases are heavily implicated in tumorigenesis, cell survival, and proliferation pathways, inhibiting them disrupts the downstream MAPK signaling cascade, inducing apoptosis in malignant cells[2].
Fig 2. Mechanism of kinase inhibition by benzofuro[3,2-d]pyrimidine derivatives in MAPK signaling.
Handling, Storage, and Stability Protocols
Because 4-Chloro-6-methoxybenzofuro[3,2-d]pyrimidine is a reactive electrophile, strict handling protocols must be observed to maintain its structural integrity:
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Moisture Sensitivity: The C4-Cl bond is susceptible to slow hydrolysis in the presence of atmospheric moisture. Prolonged exposure will convert the active chloro-pyrimidine into the thermodynamically stable, but synthetically inert, benzofuropyrimidin-4(3H)-one[2].
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Storage: For long-term viability (1 to 2 years), the compound must be stored at -20°C in a desiccated environment, preferably under an inert atmosphere (Argon or N₂)[1]. For short-term usage (1 to 2 weeks), storage at -4°C is acceptable[1].
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Handling: All manipulations should be performed using standard Schlenk techniques or within a glovebox if high-purity S_NAr reactions are required.
References
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Bio-Fount. "4-Chloro-6-methoxy[1]benzofuro[3,2-d]pyrimidine - 893554-95-5 Product Specifications." Bio-Fount Chemical Catalog.
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Marchand, P., et al. "Benzofuro[3,2-d]pyrimidines Inspired From Cercosporamide CaPkc1 Inhibitor: Synthesis and Evaluation of Fluconazole Susceptibility Restoration." Bioorganic & Medicinal Chemistry Letters, vol. 28, no. 13, 2018, pp. 2250-2255.
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Tran, T. V. A., et al. "Evaluation of Protein Kinase C Inhibition of some Benzofuro[3,2-d]pyrimidine Derivatives." VNU Journal of Science: Medical and Pharmaceutical Sciences, vol. 39, no. 1, 2023.
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Exelixis, Inc. "BENZOFUROPYRIMIDINONES AS PROTEIN KINASE INHIBITORS." European Patent Office, EP 2097419 B1, 2009.
Sources
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- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Protein Kinase C Inhibition of some Benzofuro[3,2-d]pyrimidine Derivatives | VNU Journal of Science: Medical and Pharmaceutical Sciences [js.vnu.edu.vn]
- 5. Benzofuro[3,2-d]pyrimidines inspired from cercosporamide CaPkc1 inhibitor: Synthesis and evaluation of fluconazole susceptibility restoration - PubMed [pubmed.ncbi.nlm.nih.gov]
